2,8-dimethyl-5-{[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
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Overview
Description
2,8-dimethyl-5-{[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of indole derivatives, including 2,8-dimethyl-5-{[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or isatins.
Reduction: Reduction reactions can convert indole derivatives to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Indole derivatives, including 2,8-dimethyl-5-{[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, have a wide range of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Investigated for their therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with specific molecular targets and pathways. For example, they may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact mechanism depends on the specific structure of the compound and its target.
Comparison with Similar Compounds
Indole derivatives are structurally similar to other heterocyclic compounds, such as benzofurans and benzothiophenes. indole derivatives are unique due to their nitrogen-containing ring, which imparts distinct chemical and biological properties . Similar compounds include:
Indoline: A reduced form of indole.
Oxindole: An oxidized form of indole.
Isatin: Another oxidized form of indole.
These compounds share some chemical properties but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C23H29N3O5S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
4-[4-[(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)sulfonyl]phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C23H29N3O5S2/c1-17-3-8-22-20(15-17)21-16-24(2)10-9-23(21)26(22)33(29,30)19-6-4-18(5-7-19)32(27,28)25-11-13-31-14-12-25/h3-8,15,21,23H,9-14,16H2,1-2H3 |
InChI Key |
UNBYXIODLHBJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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